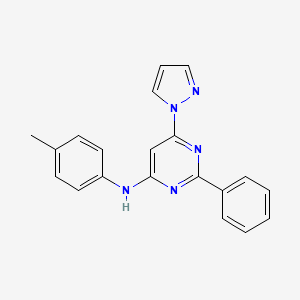![molecular formula C17H17NO3 B5824438 3-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B5824438.png)
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group attached to a carbamoyl group, which is further substituted with a 3,4-dimethylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,4-dimethylphenyl isocyanate with phenyl acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
- Temperature: Typically between 50-100°C
- Solvent: Common solvents include dichloromethane or toluene
- Catalyst: Tertiary amines or metal catalysts such as palladium
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or acetate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl acetate oxides, while reduction can produce amines or alcohols.
科学研究应用
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction cascades that lead to the desired biological effect.
相似化合物的比较
Similar Compounds
- 3-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid
- 3-[(3,4-Dimethylphenyl)carbamoyl]phenyl methyl ester
- **
属性
IUPAC Name |
[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-7-8-15(9-12(11)2)18-17(20)14-5-4-6-16(10-14)21-13(3)19/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAOOXRRTDZNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[(4-acetamidophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5824357.png)
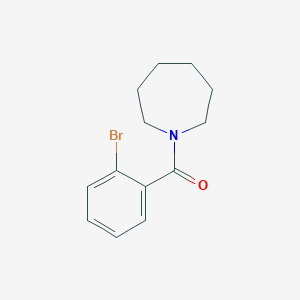
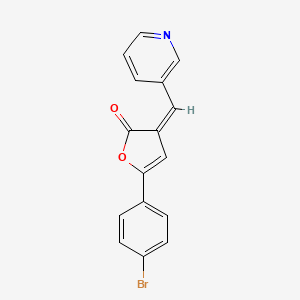
![(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B5824365.png)
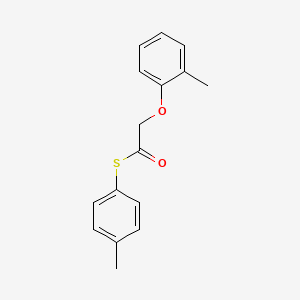
![(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5824372.png)
![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)
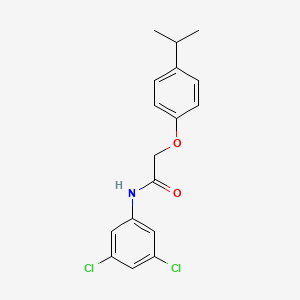
![2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5824397.png)
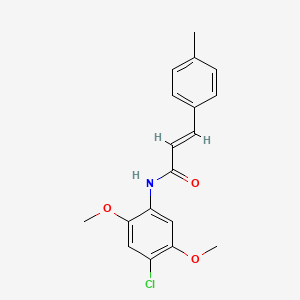
![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)
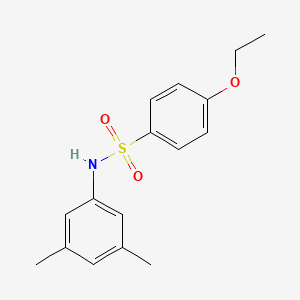
![2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan](/img/structure/B5824424.png)
